molecular formula C22H16ClN5O7 B11569746 4-Chloro-N-({N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11569746
M. Wt: 497.8 g/mol
InChI Key: OBEKCZCIPHHIMU-BRJLIKDPSA-N
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Description

This compound features a benzamide core with multiple functional groups, including a chloro substituent, a dinitrophenoxy group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl intermediate.

    Introduction of the dinitrophenoxy group: The intermediate is then reacted with 2,4-dinitrophenol in the presence of a suitable catalyst to introduce the dinitrophenoxy group.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the chloro group.

Scientific Research Applications

4-Chloro-N-({N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-({N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClN5O7

Molecular Weight

497.8 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C22H16ClN5O7/c23-16-6-4-15(5-7-16)22(30)24-13-21(29)26-25-12-14-2-1-3-18(10-14)35-20-9-8-17(27(31)32)11-19(20)28(33)34/h1-12H,13H2,(H,24,30)(H,26,29)/b25-12+

InChI Key

OBEKCZCIPHHIMU-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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